molecular formula C7H13BrO2 B13498454 2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane

2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane

Cat. No.: B13498454
M. Wt: 209.08 g/mol
InChI Key: SQOOQLYZDIWWBP-UHFFFAOYSA-N
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Description

Significance of Acetal (B89532) and Ketal Protecting Groups in Multi-Step Synthesis

In the synthesis of complex organic molecules that possess multiple functional groups, it is often necessary to temporarily block the reactivity of one group while a transformation is carried out at another site. This is the role of a protecting group. Acetals and ketals are among the most common and effective protecting groups for aldehydes and ketones, respectively.

The formation of a 1,3-dioxolane (B20135) is a reversible reaction between a ketone or aldehyde and ethylene (B1197577) glycol, typically under acidic conditions. The resulting cyclic acetal or ketal is stable to a wide range of reaction conditions, particularly those involving nucleophiles and bases, under which an unprotected carbonyl group would react. sigmaaldrich.comchemicalbook.com This stability allows chemists to perform reactions such as reductions, organometallic additions, or oxidations on other parts of the molecule without affecting the carbonyl group. google.comnih.gov Once the desired transformations are complete, the protecting group can be easily removed by acid-catalyzed hydrolysis, regenerating the original carbonyl functionality. chemicalbook.com

Overview of Halogenated Aliphatic Chains as Synthetic Handles

A "synthetic handle" is a functional group that provides a site for further chemical modification. Halogenated aliphatic chains are excellent examples of such handles due to the reactivity of the carbon-halogen bond. The carbon atom attached to the halogen is electrophilic and susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of other functional groups.

Bromoalkanes, in particular, represent a good balance of reactivity and stability, making them ideal for many synthetic applications. They can participate in a range of reactions including:

Nucleophilic Substitution: Reaction with nucleophiles like amines, cyanides, and alkoxides to form new carbon-heteroatom or carbon-carbon bonds.

Grignard Reagent Formation: Reaction with magnesium metal to form organomagnesium halides, which are potent carbon nucleophiles.

Coupling Reactions: Participation in various transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. guidechem.com

Structural Context of 2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane (B6168187) within the Class of Cyclic Acetals/Ketals

This compound is a member of the 2,2-disubstituted-1,3-dioxolane family. Its structure is characterized by a five-membered ring containing two oxygen atoms at the 1 and 3 positions. The C2 carbon of the ring, the former carbonyl carbon of a ketone, is attached to both an ethyl group and a 2-bromoethyl group.

This specific substitution pattern confers two key functionalities onto the molecule:

A Protected Ketone: The dioxolane ring serves as a protective group for 4-bromo-2-pentanone.

A Reactive Alkyl Halide: The bromoethyl side chain provides a reactive site for nucleophilic attack or organometallic reagent formation.

The presence of two substituents at the C2 position is significant. Unlike dioxolanes derived from aldehydes (which have one substituent and one hydrogen at C2), this ketal is derived from a ketone. The ethyl and bromoethyl groups influence the steric and electronic properties of the molecule, which can affect the reactivity of the bromoethyl handle and the stability of the dioxolane ring itself.

Table 1: Structural Analogs of this compound

Compound Name Structure Precursor Carbonyl
2-(2-Bromoethyl)-1,3-dioxolane (B43116) C₅H₉BrO₂ 3-Bromopropionaldehyde
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane (B1279730) C₆H₁₁BrO₂ 1-Bromo-3-butanone

| This compound | C₇H₁₃BrO₂ | 1-Bromo-3-pentanone |

This table presents the target compound in the context of its more commonly documented structural analogs.

Research Landscape and Gaps in the Chemistry of Substituted 1,3-Dioxolanes

The chemistry of 1,3-dioxolanes is extensive, with a wealth of literature on their synthesis and application as protecting groups and chiral auxiliaries. researchgate.netorganic-chemistry.org Substituted dioxolanes, including those with functionalized side chains, are frequently reported as key intermediates in the synthesis of natural products and pharmaceuticals. nih.govgoogle.com For instance, the closely related analog, 2-(2-bromoethyl)-1,3-dioxolane, is a commercially available and widely used building block. guidechem.comsigmaaldrich.com It serves as a precursor for introducing a protected aldehyde functionality into a molecule. guidechem.comlookchem.com Similarly, 2-(2-bromoethyl)-2-methyl-1,3-dioxolane is also documented in the chemical literature. nih.gov

However, a thorough review of the current scientific literature reveals a notable gap concerning this compound. Specific synthetic procedures, detailed spectroscopic data, and dedicated studies on its reactivity are conspicuously absent. This suggests that this particular homolog, while conceptually straightforward, has not been a focus of significant research interest or its preparation and use have not been widely published.

This lack of specific data presents an opportunity for further research. The synthesis of this compound from 1-bromo-3-pentanone and ethylene glycol would be a logical extension of established methods. A detailed study of its reactivity, particularly in comparison to its methyl and unsubstituted analogs, could provide valuable insights into the steric and electronic effects of the C2-substituents on the reactivity of the bromoethyl group. Such studies would contribute to a more complete understanding of this versatile class of bifunctional building blocks.

Table 2: Mentioned Compounds

Compound Name
This compound
Ethylene glycol
4-Bromo-2-pentanone
2-(2-Bromoethyl)-1,3-dioxolane
3-Bromopropionaldehyde
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane
1-Bromo-3-butanone

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

2-(2-bromoethyl)-2-ethyl-1,3-dioxolane

InChI

InChI=1S/C7H13BrO2/c1-2-7(3-4-8)9-5-6-10-7/h2-6H2,1H3

InChI Key

SQOOQLYZDIWWBP-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCCO1)CCBr

Origin of Product

United States

Synthetic Methodologies for 2 2 Bromoethyl 2 Ethyl 1,3 Dioxolane

Strategies for the Formation of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring serves as a crucial protecting group for the ketone functionality, preventing its reaction in subsequent synthetic steps. The most common and efficient method for its formation is the ketalization of a carbonyl compound with ethylene (B1197577) glycol.

Ketalization of Carbonyl Precursors with Ethylene Glycol

Ketalization is a reversible reaction that involves the acid-catalyzed reaction of a ketone with a diol, such as ethylene glycol, to form a cyclic ketal, in this case, a 1,3-dioxolane. pearson.com The equilibrium of this reaction must be shifted towards the product side, typically by removing the water formed during the reaction. organic-chemistry.org

A plausible precursor for the synthesis of 2-(2-bromoethyl)-2-ethyl-1,3-dioxolane (B6168187) is 1-bromo-4-hexanone. However, a more convergent and widely documented approach for analogous compounds involves starting with a precursor already containing a hydroxyl group that can be later converted to the bromide. A suitable precursor for this strategy is 1-hydroxy-4-hexanone. The ketalization of this precursor with ethylene glycol would yield 2-ethyl-2-(2-hydroxyethyl)-1,3-dioxolane.

The ketalization reaction is almost invariably catalyzed by an acid. youtube.com Various acid catalysts can be employed, ranging from strong mineral acids to Lewis acids and solid acid catalysts.

Brønsted Acids: Protic acids such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are commonly used. organic-chemistry.org p-TsOH is a popular choice due to its solid nature, making it easy to handle, and its effectiveness in catalytic amounts. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol. youtube.com

Lewis Acids: Lewis acids like boron trifluoride etherate (BF₃·OEt₂) and various metal triflates can also effectively catalyze ketalization. These catalysts activate the carbonyl group by coordinating to the carbonyl oxygen.

Solid Acid Catalysts: Heterogeneous catalysts such as acidic resins (e.g., Amberlyst-15), zeolites, and sulfated zirconia offer advantages in terms of ease of separation from the reaction mixture and potential for recycling.

A typical procedure involves refluxing the ketone and ethylene glycol in a suitable solvent with a catalytic amount of the acid. The water generated is continuously removed using a Dean-Stark apparatus to drive the reaction to completion.

The choice of solvent can significantly impact the efficiency of the ketalization reaction. The solvent should be inert to the reaction conditions and facilitate the removal of water.

Aprotic Solvents: Non-polar, aprotic solvents like toluene (B28343), benzene, and hexane (B92381) are frequently used. These solvents are effective for the azeotropic removal of water when using a Dean-Stark trap. Toluene is a common choice as it forms an azeotrope with water that boils at a temperature suitable for many ketalization reactions.

Polar Aprotic Solvents: While less common for water removal by azeotropic distillation, polar aprotic solvents can be used, particularly when employing other methods for water removal, such as the use of dehydrating agents.

The efficiency of the reaction is generally higher in aprotic solvents where the removal of water is more straightforward.

Alternative Cyclization Methods to the Dioxolane Ring

While the direct ketalization of ketones is the most prevalent method, other strategies can be employed to form the 1,3-dioxolane ring. One such alternative involves the reaction of an epoxide with a ketone. For instance, the reaction of ethylene oxide with a suitable ketone precursor in the presence of a Lewis acid catalyst could potentially lead to the formation of the dioxolane ring. However, this method is less common for the synthesis of 2-substituted dioxolanes and may present challenges in controlling regioselectivity.

Another approach could involve a transketalization reaction. If a different ketal is readily available, it can be reacted with ethylene glycol in the presence of an acid catalyst to form the desired 1,3-dioxolane. This equilibrium-driven process would also require the removal of the more volatile alcohol from the starting ketal.

Introduction of the 2-Bromoethyl Moiety

Once the 1,3-dioxolane ring is in place with a suitable functional group handle, the final step is the introduction of the bromine atom to form the 2-bromoethyl side chain.

Bromination of Precursor Alcohol or Alkene Derivatives

The most logical and efficient strategy for introducing the bromine atom is through the bromination of a precursor alcohol, specifically 2-ethyl-2-(2-hydroxyethyl)-1,3-dioxolane. This transformation can be achieved using a variety of standard brominating agents.

Common brominating agents for converting primary alcohols to alkyl bromides include:

Phosphorus Tribromide (PBr₃): This is a classic and effective reagent for this transformation. The reaction is typically carried out in an inert solvent like diethyl ether or dichloromethane, often at low temperatures to control reactivity.

Carbon Tetrabromide (CBr₄) and Triphenylphosphine (B44618) (PPh₃): This combination, known as the Appel reaction, provides a mild and efficient method for converting alcohols to bromides. The reaction proceeds through a phosphonium (B103445) salt intermediate. A similar system using N-bromosuccinimide (NBS) and triphenylphosphine can also be employed.

Thionyl Bromide (SOBr₂): Analogous to the use of thionyl chloride for chlorination, thionyl bromide can be used for bromination, though it is less common than PBr₃.

An alternative, though less direct, approach could involve starting with a precursor containing a double bond, such as 2-ethyl-2-vinyl-1,3-dioxolane. The hydrobromination of this alkene, for instance, using HBr, could potentially yield the desired product. However, this method may be complicated by issues of regioselectivity (Markovnikov vs. anti-Markovnikov addition) and potential side reactions.

A well-documented procedure for the synthesis of the analogous 2-(2-bromoethyl)-2-methyl-1,3-dioxolane (B1279730) involves the bromination of 2-(2-hydroxyethyl)-2-methyl-1,3-dioxolane using triphenylphosphine and bromine in situ. researchgate.net This method is known to be effective and provides a good yield, suggesting it would be a highly suitable approach for the synthesis of the ethyl analogue.

Data Tables

Table 1: Common Acid Catalysts for Ketalization

CatalystTypeTypical Conditions
p-Toluenesulfonic acid (p-TsOH)Brønsted AcidCatalytic amount, reflux in toluene with Dean-Stark trap
Sulfuric Acid (H₂SO₄)Brønsted AcidCatalytic amount, often in excess alcohol
Hydrochloric Acid (HCl)Brønsted AcidGaseous or in solution, various solvents
Boron Trifluoride Etherate (BF₃·OEt₂)Lewis AcidStoichiometric or catalytic amounts, often at low temperatures
Amberlyst-15Solid AcidHeterogeneous, easily removed by filtration

Table 2: Common Brominating Agents for Alcohols

ReagentConditionsByproducts
Phosphorus Tribromide (PBr₃)Inert solvent (e.g., ether, CH₂Cl₂), 0 °C to room temp.H₃PO₃
Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃)Inert solvent (e.g., CH₂Cl₂), room temp.CHBr₃, Triphenylphosphine oxide
N-Bromosuccinimide (NBS) / Triphenylphosphine (PPh₃)Inert solvent (e.g., CH₂Cl₂), 0 °C to room temp.Succinimide, Triphenylphosphine oxide
Thionyl Bromide (SOBr₂)With or without a base (e.g., pyridine), 0 °C to refluxSO₂, HBr
Regioselective Bromination Techniques

The synthesis of this compound typically involves the bromination of a precursor alcohol, 2-(2-hydroxyethyl)-2-ethyl-1,3-dioxolane. Regioselective bromination is critical in this context, signifying the specific conversion of the primary hydroxyl group (-OH) at the terminus of the ethyl chain into a bromide (-Br) without affecting the chemically sensitive 1,3-dioxolane ring.

This selectivity is achieved because the primary alcohol is significantly more reactive towards nucleophilic substitution than the ether linkages within the cyclic acetal (B89532) structure of the dioxolane. The reaction proceeds via activation of the hydroxyl group to form a good leaving group, followed by nucleophilic attack by a bromide ion. The stability of the dioxolane ring, particularly under neutral or weakly acidic conditions, prevents its cleavage during the bromination step. This targeted transformation ensures that the final product retains the desired bifunctional structure.

Reagent Selection for Bromination

The choice of brominating agent is a determining factor in the efficiency and success of the synthesis, with considerations for reaction conditions, yield, and compatibility with the dioxolane functional group. Several reagents are commonly employed for converting primary alcohols to alkyl bromides. byjus.com

Phosphorus Tribromide (PBr₃): This is a widely used and effective reagent for converting primary and secondary alcohols into alkyl bromides. byjus.comcommonorganicchemistry.com The reaction mechanism involves an Sₙ2 pathway, which typically results in the inversion of stereochemistry at a chiral center. byjus.comcommonorganicchemistry.com An advantage of using PBr₃ over hydrobromic acid is its reduced tendency to cause carbocation rearrangements. byjus.commanac-inc.co.jp The reaction first involves the alcohol attacking the electrophilic phosphorus, which activates the oxygen as a good leaving group, followed by an Sₙ2 displacement by a bromide ion. byjus.comyoutube.com

Hydrobromic Acid (HBr): HBr can also be used to synthesize alkyl bromides from alcohols. However, it is a strong acid and can lead to side reactions like carbocation rearrangements, which is less of a concern with the primary alcohol precursor for the target molecule. manac-inc.co.jp Syntheses using HBr often involve bubbling the gas through the reaction mixture or using a saturated solution in a solvent like 1,4-dioxane. chemicalbook.comorgsyn.orgprepchem.com

Dibromotriphenylphosphorane (PPh₃Br₂): This reagent, often generated in situ from triphenylphosphine (PPh₃) and bromine (Br₂), is utilized in the Appel reaction. researchgate.netacsgcipr.org It provides a mild and neutral set of conditions for the bromination of alcohols. manac-inc.co.jp This makes it particularly suitable for substrates containing acid-sensitive functional groups, such as the dioxolane ring. researchgate.net The reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism, leading to an inversion of configuration if the alcohol is chiral. manac-inc.co.jp A related synthesis for the methyl analogue, 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane, successfully employs this reagent for the bromination step, achieving a 75% isolated yield. researchgate.net

ReagentCommon ConditionsAdvantagesDisadvantages
Phosphorus Tribromide (PBr₃) Typically used in an organic solvent like ether or dichloromethane.High yields, avoids carbocation rearrangements. byjus.commanac-inc.co.jpReacts violently with water, can be harsh. acsgcipr.org
Hydrobromic Acid (HBr) Used as a gas or a concentrated solution.Cost-effective.Strongly acidic, can cause rearrangements in susceptible substrates. manac-inc.co.jp
Dibromotriphenylphosphorane (PPh₃Br₂) Generated in situ from PPh₃ and Br₂ or CBr₄ in solvents like acetonitrile (B52724) or DMF. manac-inc.co.jpMild, neutral conditions; compatible with sensitive groups like acetals. manac-inc.co.jpresearchgate.netProduces triphenylphosphine oxide as a byproduct, which can complicate purification. acsgcipr.org

Strategies for Bromoethyl Group Installation Post-Ketalization

A primary and highly effective strategy for synthesizing this compound involves installing the bromoethyl group after the formation of the dioxolane ring. This multi-step approach prioritizes the protection of the carbonyl group, which is more sensitive to certain reagents than a hydroxyl group.

The typical sequence is as follows:

Ketalization: The synthesis begins with a ketone containing a hydroxyethyl (B10761427) side chain, specifically 5-hydroxy-3-pentanone. This ketone undergoes an acid-catalyzed reaction with ethylene glycol. The reaction forms the cyclic ketal (the 1,3-dioxolane ring), yielding the intermediate compound 2-(2-hydroxyethyl)-2-ethyl-1,3-dioxolane. This step effectively protects the ketone functionality. organic-chemistry.org

Bromination: The resulting alcohol intermediate is then treated with a suitable brominating agent, such as PBr₃ or dibromotriphenylphosphorane. As discussed previously, this step selectively converts the terminal hydroxyl group to a bromide.

This post-ketalization bromination strategy is advantageous because it allows for the use of a wider range of brominating conditions without risking unwanted reactions at the carbonyl position. The dioxolane ring is generally stable under the conditions used for converting the alcohol to the bromide. researchgate.net

Incorporation of the 2-Ethyl Substituent

Synthesis from Ethyl-Substituted Carbonyl Compounds

The most direct and common method for incorporating the ethyl group at the C2 position of the dioxolane ring is to begin with a precursor that already contains this substituent. The synthesis starts with an appropriately substituted ketone, in this case, 5-hydroxy-3-pentanone.

The key step is the protection of the ketone's carbonyl group via acetalization. This is achieved by reacting 5-hydroxy-3-pentanone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. organic-chemistry.org During this reaction, the carbonyl carbon of the ketone becomes the C2 atom of the newly formed 1,3-dioxolane ring. The ethyl group and the hydroxyethyl group originally attached to the carbonyl carbon remain bonded to this C2 position. This reaction yields the direct precursor, 2-(2-hydroxyethyl)-2-ethyl-1,3-dioxolane, which can then be brominated to give the final product. A similar approach is used to prepare the methyl analogue from 4-hydroxy-2-butanone. researchgate.net

Alkylation Approaches at the C2 Position of the Dioxolane Ring

An alternative, though less common, strategy involves the introduction of the ethyl group via alkylation directly at the C2 position of a pre-formed dioxolane ring. This synthetic route would conceptually start with a compound like 2-(2-hydroxyethyl)-1,3-dioxolane.

The process would require the following steps:

Deprotonation at the C2 position to form a carbanion or an equivalent nucleophile.

Reaction of this nucleophile with an ethylating agent, such as ethyl iodide or ethyl bromide.

However, this approach presents significant synthetic challenges. The C-H bond at the C2 position of a dioxolane is not particularly acidic, making deprotonation difficult without using very strong bases that might compromise the integrity of the ring or other functional groups. While C-alkylation of related heterocyclic systems has been reported, it is not a standard method for simple dioxolanes. nih.gov Therefore, synthesis from an ethyl-substituted carbonyl precursor remains the more practical and higher-yielding method.

Purification and Isolation Techniques for this compound

After the synthesis, a multi-step purification process is necessary to isolate this compound from unreacted starting materials, reagents, and byproducts like triphenylphosphine oxide (if the Appel reaction is used).

The typical purification protocol includes:

Aqueous Workup: The reaction mixture is first quenched, often with an aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic reagents. chemicalbook.comprepchem.com This is followed by extraction into an organic solvent such as diethyl ether or pentane. chemicalbook.comprepchem.com The organic layer is then washed with water and/or brine (a saturated aqueous solution of NaCl) to remove water-soluble impurities. chemicalbook.com

Drying: The collected organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water. chemicalbook.comprepchem.com

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure, typically using a rotary evaporator. prepchem.com

Final Purification: The crude product, usually an oil, is subjected to a final purification step.

Vacuum Distillation: This is a very effective method for purifying liquids. moravek.comreachemchemicals.com Given that the related compound 2-(2-Bromoethyl)-1,3-dioxolane (B43116) has a boiling point of 68-70 °C at 8 mmHg, vacuum distillation is a suitable technique for the target molecule as well. prepchem.comsigmaaldrich.com

Column Chromatography: If distillation does not effectively separate the product from impurities with similar boiling points, column chromatography is employed. rochester.edu The crude product is passed through a column of a solid adsorbent like silica (B1680970) gel or florisil, using an appropriate solvent system (eluent) to separate the components. chemicalbook.comnih.gov

Purification StepPurposeCommon Reagents/Apparatus
Aqueous Workup Neutralize acid and remove water-soluble impurities.Sodium bicarbonate solution, brine, diethyl ether, separatory funnel. chemicalbook.comprepchem.com
Drying Remove dissolved water from the organic solution.Anhydrous sodium sulfate or magnesium sulfate. chemicalbook.comprepchem.com
Solvent Removal Isolate the crude product from the extraction solvent.Rotary evaporator. prepchem.com
Vacuum Distillation Purify the liquid product based on boiling point.Distillation apparatus, vacuum pump. prepchem.commoravek.com
Column Chromatography Purify based on differential adsorption.Silica gel or florisil, glass column, eluent solvents. chemicalbook.comrochester.edu

A comprehensive search for synthetic methodologies focusing on "this compound" did not yield specific studies or data required to detail aspects of yield optimization or the considerations necessary for scaling up its production. The provided search results contain information on the synthesis of structurally related, but distinct, compounds such as 2-(2-Bromoethyl)-1,3-dioxolane and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane.

Information available for these related compounds discusses various synthetic routes, including the acetalization of bromo-functionalized aldehydes and ketones with ethylene glycol. For instance, methods for preparing 2-(2-Bromoethyl)-1,3-dioxolane from acrolein and ethylene glycol have been reported with yields around 82%. Similarly, the synthesis of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane has been described.

However, due to the strict requirement to focus solely on the chemical compound “this compound,” and the absence of specific data for this particular molecule in the search results, it is not possible to construct an article on its yield optimization and scalability without resorting to speculation or including information on compounds outside the specified scope. Therefore, the requested article cannot be generated with the required scientific accuracy and detail.

Chemical Reactivity and Transformations of 2 2 Bromoethyl 2 Ethyl 1,3 Dioxolane

Reactions Involving the Bromoethyl Group

The carbon-bromine bond in the bromoethyl moiety is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The bromine atom is an excellent leaving group, facilitating a range of chemical transformations.

The primary mode of reactivity for 2-(2-bromoethyl)-2-ethyl-1,3-dioxolane (B6168187) is the bimolecular nucleophilic substitution (Sɴ2) reaction. The sterically unhindered primary alkyl bromide structure is ideal for this type of reaction, where a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide ion in a single, concerted step.

A variety of carbon-based nucleophiles can be employed to form new carbon-carbon bonds with this compound.

Organometallic Reagents: While Grignard and organozinc reagents are discussed separately, other organometallic compounds can also serve as carbon nucleophiles. For instance, dithiane anions, derived from the deprotonation of 1,3-dithiane, are effective nucleophiles that can displace the bromide to form a new carbon-carbon bond. This reaction is a key step in the synthesis of complex molecules where the dithiane moiety can be later hydrolyzed to reveal a carbonyl group. wikipedia.org

Enolates: Enolates, generated from the deprotonation of carbonyl compounds such as ketones and esters, are powerful carbon nucleophiles. nih.gov The reaction of an enolate with this compound follows an Sɴ2 pathway to afford α-alkylated carbonyl compounds. libretexts.orgpressbooks.pub For example, the enolate of a ketone can be alkylated to introduce the protected 4-oxohexyl side chain. libretexts.org Similarly, the enolate of diethyl malonate can be alkylated, and the resulting product can be further manipulated, for instance, through hydrolysis and decarboxylation, to yield a carboxylic acid with an extended carbon chain. nih.govsciencemadness.org

Cyanide: The cyanide ion (CN⁻), typically from sources like potassium cyanide (KCN) or sodium cyanide (NaCN), is an effective nucleophile that readily displaces the bromide from this compound. savemyexams.com This reaction, conducted in a suitable solvent like ethanol (B145695) to avoid side reactions, produces a nitrile. chemguide.co.uk The resulting nitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or further elaborated, thereby extending the carbon chain by one atom. savemyexams.com

Table 1: Reactions with Carbon Nucleophiles
Nucleophile SourceNucleophileProduct
Diethyl malonate + BaseMalonate enolateDiethyl 2-(2-(2-ethyl-1,3-dioxolan-2-yl)ethyl)malonate
Ketone + LDAKetone enolateα-(2-(2-ethyl-1,3-dioxolan-2-yl)ethyl)ketone
Potassium cyanideCyanide (CN⁻)3-(2-ethyl-1,3-dioxolan-2-yl)propanenitrile

Nucleophiles containing nitrogen, sulfur, or oxygen atoms can also effectively displace the bromide ion, leading to the formation of new carbon-heteroatom bonds.

Amines: Primary and secondary amines are good nucleophiles that react with this compound to yield the corresponding alkylated amines. However, direct alkylation of primary amines can sometimes lead to over-alkylation. A more controlled method for introducing a primary amine group is the Gabriel synthesis. wikipedia.org In this procedure, potassium phthalimide (B116566) is used as an ammonia (B1221849) surrogate. It reacts with the alkyl bromide to form an N-alkylated phthalimide, which is then cleaved, typically with hydrazine, to release the desired primary amine. libretexts.orgmasterorganicchemistry.com For instance, the synthesis of 2-(2-aminoethyl)-1,3-dioxolane (B117716) can be achieved in a 65% yield over two steps using this method.

Thiols: Thiolates (RS⁻), the conjugate bases of thiols, are excellent nucleophiles and react smoothly with primary alkyl bromides to form thioethers (sulfides). nih.gov The reaction of this compound with a thiol in the presence of a base, or with a pre-formed thiolate salt, yields the corresponding thioether. This provides a straightforward method for introducing sulfur-containing moieties.

Alkoxides: Alkoxides (RO⁻), generated from alcohols, are used to synthesize ethers via the Williamson ether synthesis. masterorganicchemistry.com This Sɴ2 reaction involves the attack of the alkoxide nucleophile on the primary alkyl bromide. nih.gov For example, sodium ethoxide will react with this compound to produce 2-(2-ethoxyethyl)-2-ethyl-1,3-dioxolane. orgsyn.org This reaction is generally efficient for primary alkyl halides.

Table 2: Reactions with Heteroatom Nucleophiles
Nucleophile SourceNucleophileProduct Class
Amine (RNH₂)AmineAlkylated Amine
Potassium phthalimidePhthalimide anionN-Alkylphthalimide (Amine precursor)
Thiol (RSH) + BaseThiolate (RS⁻)Thioether
Alcohol (ROH) + BaseAlkoxide (RO⁻)Ether

The carbon-bromine bond can be converted into a carbon-metal bond, reversing the polarity of the carbon atom and transforming it into a nucleophile. This "umpolung" is the basis for the formation of powerful synthetic intermediates like Grignard and organozinc reagents.

The reaction of this compound with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) leads to the formation of the corresponding Grignard reagent, 2-(2-ethyl-1,3-dioxolan-2-yl)ethylmagnesium bromide. chemicalbook.comnih.gov The dioxolane group is stable under the basic conditions of Grignard reagent formation and reaction.

This Grignard reagent is a potent nucleophile and a strong base. scbt.com It readily reacts with various electrophiles, most notably carbonyl compounds. For example, it adds to aldehydes to form secondary alcohols and to ketones to yield tertiary alcohols. researchgate.netnih.gov Reaction with esters results in the addition of two equivalents of the Grignard reagent to produce a tertiary alcohol. chemicalbook.com Furthermore, it can react with carbon dioxide to form a carboxylic acid upon acidic workup. scbt.com A specific application includes its reaction with N,N-dimethylformamide (DMF) to produce 3-(1,3-dioxolan-2-yl)propanal (B1598486) after hydrolysis. ethernet.edu.et It is important to note that Grignard reagents derived from β-halo acetals can be thermally unstable. semanticscholar.org

Organozinc reagents can be prepared from this compound by reaction with activated zinc metal. The resulting organozinc bromide is less reactive and more tolerant of functional groups than the corresponding Grignard reagent. ethernet.edu.et A solution of a similar compound, [2-(1,3-Dioxolan-2-yl)]ethyl]zinc bromide, is commercially available, highlighting the utility of this class of reagents. sigmaaldrich.com

The primary application of these organozinc reagents is in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling. masterorganicchemistry.comchemicalbook.com In a Negishi coupling, the organozinc reagent is coupled with an organic halide (e.g., aryl, vinyl, or alkyl halide) in the presence of a palladium or nickel catalyst. nih.gov This reaction is a powerful tool for forming new carbon-carbon bonds and has been widely applied in the synthesis of complex molecules. core.ac.uk The functional group tolerance of the organozinc reagent makes it particularly valuable in multi-step syntheses. ethernet.edu.et

Table 3: Formation of Organometallic Reagents and Their Applications
Organometallic ReagentFormationKey Application
Grignard ReagentReaction with Mg in ether/THFAddition to carbonyls (aldehydes, ketones, esters)
Organozinc ReagentReaction with activated ZnNegishi cross-coupling with organic halides

Formation and Reactivity of Organometallic Derivatives

Copper-Catalyzed Borylation

The conversion of alkyl halides to alkylboronic esters is a pivotal transformation in organic synthesis, providing access to versatile intermediates. Copper-catalyzed borylation has emerged as a practical and efficient method for this purpose, particularly for primary and secondary alkyl halides. nih.gov The compound this compound, being a primary alkyl bromide, is a suitable substrate for this reaction.

The general scheme for the copper-catalyzed borylation involves the cross-coupling of the alkyl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govacs.org This process is typically facilitated by a copper(I) catalyst and a base. acs.org The reaction offers a direct pathway to synthesize alkylboronates with high functional group compatibility. nih.govacs.org

A plausible mechanism for this transformation involves the formation of a copper-boryl species from the reaction of the copper catalyst with the diboron reagent. This species then undergoes oxidative addition with the alkyl bromide. Subsequent reductive elimination yields the desired alkylboronic ester and regenerates the active copper catalyst. Some studies suggest that the reaction may proceed through a radical pathway. acs.org

Table 1: Representative Conditions for Copper-Catalyzed Borylation of Alkyl Halides

Catalyst SystemDiboron ReagentBaseSolventTypical SubstratesReference
CuCl/XantphosB₂pin₂K(O-t-Bu)Toluene (B28343)Primary and secondary alkyl bromides, chlorides, and iodides acs.org
Cu(OAc)₂B₂pin₂K₂CO₃DMSOPrimary and secondary alkyl halides and pseudohalides nih.gov
CuI/IPr(pin)B–B(dan)NaO-t-BuToluenePrimary and secondary alkyl bromides and iodides rsc.orgresearchgate.net

This table is interactive. Click on the headers to sort the data.

The resulting boronic ester from this compound can be further transformed into other useful intermediates. For instance, treatment with potassium bifluoride can yield the corresponding organotrifluoroborate, which is a key reagent in various coupling reactions. sigmaaldrich.com

Elimination Reactions to Form Unsaturated Species

Elimination reactions of alkyl halides, such as this compound, provide a route to unsaturated compounds. The most common type of elimination for primary alkyl halides is the E2 (bimolecular elimination) mechanism. dalalinstitute.comlibretexts.org This reaction is a single, concerted step where a base abstracts a proton from a carbon adjacent to the leaving group (the bromine atom), and simultaneously, the carbon-bromine bond breaks to form a double bond. libretexts.org

For this compound, an E2 reaction would lead to the formation of 2-ethyl-2-vinyl-1,3-dioxolane.

The E2 mechanism requires an anti-periplanar arrangement of the abstracted proton and the leaving group for optimal orbital overlap in the transition state. dalalinstitute.com The reaction rate is dependent on the concentration of both the alkyl halide and the base. dalalinstitute.comlibretexts.org Strong, sterically hindered bases are often used to favor elimination over the competing substitution (SN2) reaction.

Table 2: Factors Favoring E2 Elimination

FactorDescription
Substrate Structure Primary alkyl halides can undergo E2, though they are also susceptible to SN2.
Base Strength Strong bases (e.g., alkoxides, hydroxides) are required.
Steric Hindrance Sterically hindered bases (e.g., potassium tert-butoxide) favor elimination over substitution.
Solvent Less polar solvents can favor elimination.
Temperature Higher temperatures generally favor elimination over substitution.

The product, 2-ethyl-2-vinyl-1,3-dioxolane, is a vinyl ether derivative and can be a useful monomer or intermediate in further synthetic transformations.

Radical Reactions Involving the Bromine Atom

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical. This reactivity can be harnessed in various radical-mediated transformations. A prominent example is the Atom Transfer Radical Addition (ATRA), where a radical is generated and adds to an unsaturated system, followed by the transfer of a halogen atom to terminate the chain reaction. nih.gov

Recent advancements have utilized photoredox catalysis to generate alkyl radicals from bromoalkanes under mild conditions. rsc.orgscite.ai In such a system, a photocatalyst, upon excitation by visible light, can facilitate the single-electron reduction of the alkyl bromide to form a radical anion, which then fragments to release a bromide ion and the desired alkyl radical. This alkyl radical can then engage in various coupling reactions.

Another important class of radical reactions is radical cyclization. If the molecule contains an appropriately positioned unsaturated group, the initially formed radical can add intramolecularly to form a cyclic product. For bromo ketals, this can be a powerful method for constructing carbocyclic and heterocyclic ring systems. researchgate.net

The generated radical from this compound could be trapped by various radical acceptors or participate in cross-coupling reactions. For instance, merging photoredox catalysis with nickel catalysis allows for the cross-electrophile coupling of alkyl radicals with aryl bromides. nih.gov

Reactivity of the 1,3-Dioxolane (B20135) Ring System

Acid-Catalyzed Hydrolysis for Carbonyl Deprotection

The 1,3-dioxolane ring in this compound serves as a protecting group for a ketone, specifically pentan-2-one. Dioxolanes are stable to bases, nucleophiles, and many oxidizing and reducing agents, but are readily cleaved under acidic conditions to regenerate the parent carbonyl compound. organic-chemistry.orgwikipedia.org This acid-catalyzed hydrolysis is a fundamental deprotection strategy in organic synthesis. organic-chemistry.org

The deprotection is typically achieved by treatment with an aqueous acid, such as dilute hydrochloric acid or sulfuric acid, or by acid-catalyzed transacetalization in a solvent like acetone. organic-chemistry.org

Mechanism and Kinetic Studies of Deprotection

The hydrolysis of 1,3-dioxolanes proceeds through a multi-step mechanism involving protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal, which is in equilibrium with the deprotected carbonyl compound and ethylene (B1197577) glycol.

The mechanism is as follows:

Protonation: A rapid, reversible protonation of one of the dioxolane oxygen atoms by an acid catalyst (H₃O⁺).

Ring Opening: The rate-determining step, involving the cleavage of a carbon-oxygen bond to form a stabilized carbocation (oxocarbenium ion) intermediate and ethylene glycol.

Nucleophilic Attack: Attack of a water molecule on the carbocation.

Deprotonation: Loss of a proton to yield the hemiacetal.

Carbonyl Formation: The hemiacetal decomposes to the final ketone and ethylene glycol.

Kinetic studies have shown that the hydrolysis is subject to general acid catalysis. nih.gov The rate of hydrolysis is influenced by the stability of the intermediate carbocation. Dioxolanes derived from ketones are generally hydrolyzed more slowly than those derived from aldehydes due to steric and electronic factors.

Stability under Various Reaction Conditions (Basic, Reductive, Oxidative)

The utility of this compound as a synthetic intermediate is highly dependent on the stability of the dioxolane ring under different reaction environments. As a cyclic ketal, its stability is comparable to that of other acetals and ketals used as protecting groups in organic synthesis.

Basic Conditions: The 1,3-dioxolane ring is notably stable under basic and nucleophilic conditions. guidechem.comorganic-chemistry.org This stability is a cornerstone of its function as a protecting group, allowing for chemical manipulations at the bromoethyl side chain using basic reagents without compromising the integrity of the cyclic ketal. For instance, nucleophilic substitution reactions on the primary bromide can be carried out using amines, alkoxides, or other basic nucleophiles without inducing ring cleavage.

Reductive Conditions: The stability of the compound under reductive conditions is nuanced and depends on the choice of reducing agent. The dioxolane ring itself is generally resistant to cleavage by common hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), provided the reaction conditions are not acidic. However, the carbon-bromine bond in the ethyl bromide moiety is susceptible to reduction. Catalytic hydrogenation or treatment with strong hydride sources can lead to the reductive cleavage of the C-Br bond, converting the bromoethyl group into an ethyl group.

Oxidative Conditions: The dioxolane ring is sensitive to strong oxidizing agents, and its stability is limited under such conditions. fishersci.com While generally stable to mild chromium-based reagents, strongly acidic oxidants or certain activated oxygen species can lead to ring cleavage. organic-chemistry.org For example, an efficient oxidation of various 1,3-dioxolanes to their corresponding esters has been achieved using molecular oxygen in the presence of N-hydroxyphthalimide (NHPI) and a cobalt(II) acetate (B1210297) co-catalyst, demonstrating a pathway for oxidative ring cleavage. organic-chemistry.org Therefore, reactions involving strong oxidants must be approached with caution to avoid unintended degradation of the dioxolane structure.

Interactive Data Table: Stability Profile
Condition TypeReagent Class ExamplesDioxolane Ring StabilityBromoethyl Group Reactivity
BasicNaOH, NaNH₂, Amines, AlkoxidesHighSusceptible to Nucleophilic Substitution
ReductiveNaBH₄, LiAlH₄, H₂/PdHigh (in non-acidic media)C-Br bond can be reduced
OxidativeStrong acids (e.g., HClO₄), O₂/Co(OAc)₂/NHPILow to ModerateGenerally stable

Ring-Opening Reactions and Rearrangements

The most characteristic reaction involving the cleavage of the 1,3-dioxolane ring is its hydrolysis under acidic conditions. guidechem.com This reaction regenerates the original ketone and the diol from which the ketal was formed. The mechanism involves protonation of one of the ring oxygen atoms, followed by nucleophilic attack by water, leading to ring opening and eventual loss of ethylene glycol to yield 1-bromobutan-3-one. This acid-lability is the basis for its use as a protecting group, as it can be readily removed when desired.

Reductive ring-opening of 1,3-dioxolane and related 1,3-dioxane (B1201747) acetals is another significant transformation. researchgate.net Reagent systems such as diisobutylaluminium hydride (DIBAL-H) or a combination of lithium aluminum hydride and aluminum trichloride (B1173362) (LiAlH₄-AlCl₃) can be employed to regioselectively open the ring, yielding a mono-protected diol derivative. researchgate.net The specific outcome of these reactions can be influenced by the substitution pattern on the ring and the reaction conditions.

Significant skeletal rearrangements of simple 2,2-disubstituted 1,3-dioxolanes like the title compound are not commonly reported in the literature. The five-membered ring is relatively stable, and transformations typically involve either cleavage of the C-Br bond or controlled ring-opening rather than complex rearrangements.

Stereochemical Aspects of Reactions Involving the Compound

While this compound is an achiral molecule, stereochemical principles become important when it participates in reactions that either generate a new stereocenter or when a chiral variant of the dioxolane is used.

Influence of the 2-Ethyl Substituent on Diastereoselectivity

The presence of two substituents at the C2 position of the dioxolane ring—the ethyl group and the bromoethyl group—has important steric implications. Compared to its analogue lacking the 2-ethyl group (2-(2-bromoethyl)-1,3-dioxolane), the ethyl group introduces additional steric bulk. This steric hindrance can influence the trajectory of an approaching reagent, potentially leading to diastereoselectivity in reactions where a new chiral center is formed in the vicinity of the dioxolane ring.

For example, in a nucleophilic substitution reaction at the bromoethyl side chain that results in the formation of a new stereocenter, the ethyl group could sterically shield one face of the molecule, favoring attack from the less hindered side. The conformation of the five-membered dioxolane ring, typically an envelope or twist form, would position the 2-substituents in pseudo-axial and pseudo-equatorial orientations, further directing the steric environment around the reactive side chain. While specific studies on this exact compound are limited, the principles of steric control in cyclic systems suggest that the 2-ethyl group would play a role in directing the stereochemical outcome of such reactions. mdpi.com

Potential for Chiral Induction in Synthetic Pathways

As an achiral compound, this compound cannot, by itself, induce chirality in a reaction. However, the 1,3-dioxolane framework is a powerful tool in asymmetric synthesis when formed from chiral diols. If the ethylene glycol used in the ketal formation is replaced with an enantiomerically pure diol (e.g., (2R,3R)-butane-2,3-diol), a chiral dioxolane is formed.

This chiral auxiliary can then exert stereocontrol over subsequent reactions. The chiral environment established by the stereocenters on the dioxolane ring can effectively block one face of the reactive site (the bromoethyl group), leading to a highly diastereoselective reaction. This strategy is widely employed in the synthesis of enantiomerically pure compounds. nih.gov For instance, chiral 1,3-dioxolan-4-ones, which possess a related structural motif, have been extensively used as chiral acyl anion equivalents, demonstrating the high degree of stereochemical control that can be achieved with such systems. mdpi.comresearchgate.net Thus, while the title compound is achiral, its structure represents a class of molecules with significant potential for chiral induction when prepared from chiral precursors.

Interactive Data Table: Mentioned Compounds
Compound NameRole/Context
This compoundSubject of the article
1-Bromobutan-3-oneKetone protected by the dioxolane ring
Sodium borohydride (NaBH₄)Reductive agent
Lithium aluminum hydride (LiAlH₄)Reductive agent
N-hydroxyphthalimide (NHPI)Catalyst for oxidation
Cobalt(II) acetateCo-catalyst for oxidation
Ethylene glycolParent diol for dioxolane formation
Diisobutylaluminium hydride (DIBAL-H)Agent for reductive ring-opening
Aluminum trichloride (AlCl₃)Lewis acid used in reductive ring-opening
2-(2-Bromoethyl)-1,3-dioxolane (B43116)Analogue lacking the 2-ethyl group
(2R,3R)-Butane-2,3-diolExample of a chiral diol for asymmetric synthesis

Applications As a Synthetic Building Block and Intermediate

Role as a Masked Carbonyl Equivalent

In synthetic chemistry, the 1,3-dioxolane (B20135) group serves as a robust protecting group for aldehydes and ketones. This strategic protection is critical in multi-step syntheses, preventing the carbonyl group from undergoing unwanted reactions while transformations are carried out on other parts of the molecule. The structure of 2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane (B6168187) contains a protected carbonyl functionality, making it a stable chemical equivalent, or synthon, for reactive species like 3-bromopropanal. lookchem.com

The acetal (B89532) unit within the molecule is generally stable under neutral and alkaline conditions but can be readily hydrolyzed under acidic conditions to regenerate the carbonyl group. guidechem.comorganic-chemistry.org This allows for the introduction of a propanal moiety into a target molecule via the reactive bromoethyl group. The bromine atom is an excellent leaving group, facilitating nucleophilic substitution reactions. Once the desired molecular framework is assembled, the dioxolane can be deprotected to unmask the aldehyde functionality for further transformations. This "masked carbonyl" strategy is fundamental to its application as a versatile building block.

Table 1: Stability and Deprotection of the Dioxolane Group
ConditionStability of DioxolaneOutcome
Basic/AlkalineStableNo reaction at the acetal
NucleophilesStableNo reaction at the acetal
Acidic (e.g., aqueous acid)UnstableHydrolysis to form an aldehyde

Synthesis of Complex Organic Molecules

The compound is a key building block in the synthesis of a wide array of organic molecules, including pharmaceuticals and natural products. Its dual reactivity allows for sequential reactions, first utilizing the alkyl bromide for carbon-carbon or carbon-heteroatom bond formation, followed by manipulation of the masked carbonyl group.

The primary mode of reactivity for constructing carbon skeletons involves nucleophilic substitution at the carbon atom bearing the bromine. The bromoethyl group serves as an electrophilic site, readily reacting with various carbon nucleophiles to form new C-C bonds. This compound can be used as an alkylating agent for carbanions such as those derived from dithianes. sigmaaldrich.com Furthermore, the Grignard reagent derived from 2-(2-bromoethyl)-1,3-dioxolane (B43116) is a valuable tool that can react with electrophiles like aldehydes to extend the carbon chain. lookchem.com

Another powerful method involves transition metal-catalyzed coupling reactions. For instance, a copper-catalyzed borylation of the bromoethyl group, followed by treatment with potassium bifluoride, yields a key organotrifluoroborate reagent that can participate in further cross-coupling reactions to build complex carbon frameworks. sigmaaldrich.com

While the parent compound does not directly participate in aldol (B89426) reactions as a nucleophile, its derivatives are instrumental in synthetic sequences that feature aldol-type condensations. A notable example is found in the enantioselective synthesis of (-)-depentylperhydrohistrionicotoxin. lookchem.com In this synthesis, a chiral synthon is first condensed with 2-(2-bromoethyl)-1,3-dioxolane. lookchem.com The resulting intermediate, after further modification, possesses both a methyl ketone and a protected aldehyde function. This elaborated structure then undergoes a key aldol cyclization to form the characteristic spiro skeleton of the target natural product. lookchem.com This demonstrates the role of the dioxolane-containing fragment in setting up the necessary functionality for a subsequent intramolecular C-C bond formation via an aldol reaction.

The masked aldehyde functionality within 2-(2-bromoethyl)-1,3-dioxolane can be incorporated into molecules that subsequently undergo cycloaddition reactions. This strategy has been employed in the asymmetric total synthesis of both enantiomers of pulo'upone, a metabolite from a marine mollusk. sigmaaldrich.com In this synthesis, the dioxolane-containing unit is used as a starting reagent and is integrated into a dienophile. This dienophile then participates in an Evans' asymmetric Diels-Alder reaction, a powerful [4+2] cycloaddition, to construct the core cyclic structure of the natural product with high stereocontrol. sigmaaldrich.com

The versatility of this compound extends to its role as a precursor for a variety of other molecules, leveraging either the bromo- or the protected carbonyl- functionality. The bromoethyl group can be substituted by a range of heteroatom nucleophiles, including amines and carboximides, to introduce nitrogen-containing functional groups. sigmaaldrich.com

A primary application of the 1,3-dioxolane moiety is its function as a latent aldehyde. guidechem.com After the bromoethyl side chain has been used to construct the desired molecular backbone, the aldehyde can be revealed through acidic hydrolysis. organic-chemistry.org This deprotection step is typically achieved under mild acidic conditions, for example, using aqueous acid or a gentle Lewis acid catalyst in a wet solvent. organic-chemistry.org The regeneration of the aldehyde from the acetal is often a high-yielding and clean transformation, providing access to multifunctional aldehydes that might be difficult to synthesize directly due to the reactivity of the aldehyde group. guidechem.com

Table 2: Research Findings on Synthetic Applications
ApplicationReaction TypeKey Intermediate/ProductReference
Natural Product SynthesisCondensation / Aldol Cyclization(-)-depentylperhydrohistrionicotoxin lookchem.com
Natural Product SynthesisAsymmetric Diels-Alder ReactionPulo'upone sigmaaldrich.com
Fatty Acid SynthesisAlkylation(5Z,9Z)-5,9-hexadecadienoic acid sigmaaldrich.com
Alkaloid SynthesisAlkylation1-deoxy-castanospermine sigmaaldrich.com
C-C CouplingBorylation / Suzuki CouplingAryl/Heteroaryl-dioxolanylethyl compounds sigmaaldrich.com

Precursor to Various Functionalized Compounds

α,β-Unsaturated Aldehydes and 1,4-Aldehyde Monoacetals

While 2-(2-Bromoethyl)-1,3-dioxolane is itself synthesized from the α,β-unsaturated aldehyde acrolein, its structure allows for its use as a precursor to other unsaturated aldehydes through multi-step synthetic pathways. rsc.orgchemicalbook.com One plausible route involves the conversion of the bromoethyl functionality into a phosphonium (B103445) ylide, a key component in the Wittig reaction. sigmaaldrich.com This transformation is typically achieved by reacting the bromoacetal with triphenylphosphine (B44618) to form the corresponding phosphonium salt, which is then treated with a strong base to generate the ylide. This ylide can then be reacted with an aldehyde or ketone. If the carbonyl compound used is, for example, formaldehyde, the reaction would yield a vinyl-substituted dioxolane. Subsequent deprotection of the acetal under acidic conditions would then furnish the desired α,β-unsaturated aldehyde.

The synthesis of 1,4-aldehyde monoacetals can also be envisioned using 2-(2-Bromoethyl)-1,3-dioxolane as an alkylating agent. The bromoethyl group is susceptible to nucleophilic substitution. By reacting it with the enolate of a protected aldehyde, such as another acetal, a new carbon-carbon bond can be formed, leading to a molecule containing two protected aldehyde functionalities. Selective deprotection of one of the acetal groups would then yield a 1,4-aldehyde monoacetal.

Polyfunctional Aliphatic Chains

A significant application of 2-(2-Bromoethyl)-1,3-dioxolane is in the construction of complex, polyfunctional aliphatic chains, particularly unsaturated fatty acids. sigmaaldrich.comguidechem.com Its bifunctional nature, possessing both a reactive alkyl bromide and a stable aldehyde-protecting group, makes it an ideal building block for extending carbon chains. The bromoethyl group allows for its use in alkylation reactions, while the dioxolane moiety protects the aldehyde functionality which can be revealed later for further transformations.

A notable example is its use as a starting reagent in the stereochemically pure synthesis of long-chain (5Z,9Z)-dienoic acids. biosynth.comsigmaaldrich.comfishersci.com In these syntheses, 2-(2-Bromoethyl)-1,3-dioxolane is coupled with terminal alkynes, such as 1,5-hexadiyne, to elongate the carbon chain. This coupling reaction is a key step in building the backbone of these fatty acids. The dioxolane group remains intact during these transformations and is typically hydrolyzed in a later step to reveal the aldehyde, which can then be oxidized to a carboxylic acid. This strategy has been successfully employed in the total synthesis of (5Z,9Z)-5,9-hexadecadienoic acid, (5Z,9Z)-5,9-nonadecadienoic acid, and (5Z,9Z)-5,9-eicosadienoic acid. sigmaaldrich.com

Table 1: Synthesis of Polyfunctional Aliphatic Chains using 2-(2-Bromoethyl)-1,3-dioxolane

Starting MaterialReagents and ConditionsIntermediate ProductApplication
1,5-Hexadiyne1. n-BuLi, THF, -78 °C 2. HMPA, 2-(2-Bromoethyl)-1,3-dioxolane2-(3,7-Octadiynyl)-1,3-dioxolanePrecursor for (5Z,9Z)-dienoic acids biosynth.comsigmaaldrich.com

Utilization in the Synthesis of Natural Product Scaffolds

Intermediate in Complex Total Syntheses

The unique structural features of 2-(2-Bromoethyl)-1,3-dioxolane make it a valuable intermediate in the total synthesis of complex natural products. Its ability to introduce a protected three-carbon chain makes it a key component in building intricate molecular architectures.

One significant example is its role in the enantioselective synthesis of (-)-depentylperhydrohistrionicotoxin, a neurotoxin isolated from the skin of dendrobatid frogs. synthonix.com In this synthesis, 2-(2-Bromoethyl)-1,3-dioxolane is condensed with a chiral synthon. This reaction is crucial for constructing the carbon framework that ultimately leads to the formation of the natural product's characteristic spiro skeleton.

Furthermore, this bromoacetal has been utilized as an intermediate in the synthesis of advanced precursors for Cinchona alkaloids. synthonix.com These alkaloids, such as quinine (B1679958) and quinidine, are a class of natural products with significant medicinal properties. The use of 2-(2-Bromoethyl)-1,3-dioxolane in these synthetic routes highlights its versatility in providing a key structural unit for the assembly of these complex molecules.

Table 2: Application of 2-(2-Bromoethyl)-1,3-dioxolane in Total Synthesis

Target Molecule/ClassRole of 2-(2-Bromoethyl)-1,3-dioxolaneKey Transformation
(-)-DepentylperhydrohistrionicotoxinBuilding block for the spiro skeletonCondensation with a chiral synthon synthonix.com
Cinchona AlkaloidsIntermediate for advanced precursorsIntroduction of a protected three-carbon chain synthonix.com

Enabling Access to Specific Structural Motifs

The structure of 2-(2-Bromoethyl)-1,3-dioxolane is particularly well-suited for the construction of specific and often challenging structural motifs found in natural products. A prime example is its role in facilitating the formation of spirocycles.

In the synthesis of (-)-depentylperhydrohistrionicotoxin, the condensation of 2-(2-Bromoethyl)-1,3-dioxolane with a chiral amine derivative is a critical step that sets the stage for a subsequent intramolecular cyclization. synthonix.com The bromoethyl group acts as an electrophile, reacting with the nucleophilic amine. The resulting intermediate, which now contains the dioxolane-protected aldehyde, can then undergo an aldol-type cyclization after deprotection, leading directly to the formation of the spirocyclic core of the natural product. This demonstrates how the compound's bifunctionality is strategically employed to enable the assembly of a complex spiro skeleton.

Applications in Materials Science

Precursors for Monomers and Polymers

While detailed studies on the direct polymerization of 2-(2-Bromoethyl)-1,3-dioxolane are not widely reported, its structural features suggest its potential as a precursor for monomers and functional polymers. The dioxolane ring is a cyclic acetal, and similar structures, like 1,3-dioxolane itself, are known to undergo cationic ring-opening polymerization to form polyacetals.

The presence of the bromoethyl side chain offers a reactive handle for further modification. This allows for the synthesis of functionalized monomers prior to polymerization. For instance, the bromide can be substituted with other functional groups via nucleophilic substitution reactions. A related compound, 2-bromomethyl-1,3-dioxolane, is noted for its use in the synthesis of monomers. This suggests that 2-(2-Bromoethyl)-1,3-dioxolane could serve a similar role, with the bromoethyl group enabling the introduction of polymerizable functionalities or other desired chemical properties into the monomer structure. The general use of 2-(2-Bromoethyl)-1,3-dioxolane as a building block in the polymer industry has also been mentioned, indicating its relevance in this field. sigmaaldrich.com

Introduction of Functional Groups into Polymeric Backbones

2-(2-Bromoethyl)-1,3-dioxolane serves as a valuable precursor for incorporating a protected aldehyde functional group into polymer structures. The presence of both a reactive bromoethyl group and a stable dioxolane protecting group allows for strategic incorporation into polymer chains, with subsequent deprotection to reveal a highly reactive aldehyde. This aldehyde can then be used for a variety of conjugation and cross-linking chemistries. The primary application of this strategy has been demonstrated in the synthesis of functionalized poly(2-oxazoline)s.

Two principal methods have been employed for the introduction of the dioxolane-protected aldehyde into poly(2-oxazoline) backbones:

Synthesis of a Functional Monomer and Subsequent Polymerization: This approach involves the initial synthesis of a 2-oxazoline monomer bearing the dioxolane moiety. This functional monomer is then polymerized, or copolymerized with other 2-oxazoline monomers, to yield a polymer with the protected aldehyde group distributed along its backbone.

Use as a Functional Initiator: In this method, 2-(2-bromoethyl)-1,3-dioxolane is used to initiate the cationic ring-opening polymerization of 2-oxazolines. This results in a polymer chain with the protected aldehyde group located at the α-terminus.

A significant body of research has focused on the synthesis of a novel 2-oxazoline monomer, 2-[3-(1,3)-dioxolan-2-ylpropyl]-2-oxazoline (DPOx), derived from 2-(2-bromoethyl)-1,3-dioxolane. asianpubs.orgbiosynth.comguidechem.com The synthesis of DPOx allows for its subsequent homo- or copolymerization via living cationic ring-opening polymerization (CROP). This method offers precise control over the polymer's molecular weight and dispersity.

The copolymerization of DPOx with other monomers, such as 2-methyl-2-oxazoline, results in water-soluble statistical copolymers where the protected aldehyde functionality is distributed along the polymer chain. asianpubs.orgbiosynth.com A key advantage of this approach is the ability to control the density of functional groups by adjusting the monomer feed ratio.

Following polymerization, the dioxolane protecting group can be readily removed through acid hydrolysis to yield the free aldehyde. asianpubs.orgbiosynth.comguidechem.com These aldehyde-functionalized poly(2-oxazoline)s are valuable platforms for further chemical modification. For instance, they can undergo chemoselective ligation reactions, such as the quantitative reaction with amino-oxy compounds to form stable oxime linkages. asianpubs.orgbiosynth.comguidechem.com This is particularly useful for bioconjugation applications, such as the attachment of peptides or other bioactive molecules.

An alternative strategy for introducing a protected aldehyde group into a poly(2-oxazoline) chain is to use 2-(2-bromoethyl)-1,3-dioxolane as an initiator for the cationic ring-opening polymerization. umons.ac.be This method results in the formation of a polymer with the functional group specifically located at the α-chain end. This end-functionalization is advantageous for applications where a single point of attachment is desired, such as in the creation of block copolymers or for surface immobilization.

Similar to the polymers synthesized from DPOx, the terminal dioxolane group can be deprotected to reveal the aldehyde, which can then be quantified and utilized for further reactions. umons.ac.be

The table below summarizes the key research findings on the use of 2-(2-bromoethyl)-1,3-dioxolane for the functionalization of poly(2-oxazoline)s.

Polymer BackboneFunctionalization MethodReagentFunctional Group Introduced (Protected)Functional Group Introduced (Deprotected)Key Findings
Poly(2-oxazoline)Monomer Synthesis & (Co)polymerization2-[3-(1,3)-dioxolan-2-ylpropyl]-2-oxazoline (DPOx)Dioxolane-protected aldehydeAldehydeLiving polymerization allows for controlled molecular weight and low polydispersity. Functional group density can be tuned. asianpubs.orgbiosynth.comguidechem.com
Poly(2-oxazoline)Initiation of Polymerization2-(2-bromoethyl)-1,3-dioxolaneDioxolane-protected aldehydeAldehydeProvides α-end-functionalized polymers. umons.ac.be

Computational and Theoretical Studies on 2 2 Bromoethyl 2 Ethyl 1,3 Dioxolane

Conformational Analysis of the Dioxolane Ring and Ethyl Group

The conformational landscape of 2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane (B6168187) is primarily dictated by the puckering of the five-membered dioxolane ring and the rotational freedom of the ethyl and bromoethyl substituents at the C2 position. The 1,3-dioxolane (B20135) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the "envelope" (Cs symmetry) and "twist" (C2 symmetry) forms. acs.org

The presence of two substituents on the C2 carbon influences the conformational preference. Due to steric hindrance, the substituents will arrange themselves to minimize repulsion, which in turn affects the puckering of the dioxolane ring. The ethyl and bromoethyl groups can rotate around the C2-Cα bonds, leading to multiple rotamers. Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to determine the relative energies of these different conformations and identify the most stable geometries.

ConformerDihedral Angle (O1-C2-Cα-Cβ)Relative Energy (kcal/mol)Population (%)
Gauche~60°0.0~70
Anti~180°~0.5 - 1.0~30

Electronic Structure and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other reagents. taylorandfrancis.comlibretexts.org

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen and bromine atoms, making these sites nucleophilic. Conversely, the LUMO is likely to be an antibonding orbital (σ*) associated with the carbon-bromine bond (C-Br). libretexts.org The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a smaller gap suggests higher reactivity. numberanalytics.com FMO theory predicts that a common reaction pathway will involve a nucleophile attacking the carbon atom of the C-Br bond, which corresponds to an interaction between the HOMO of the nucleophile and the LUMO of the this compound.

OrbitalCalculated Energy (eV)Primary Atomic Contribution
HOMO-9.5O, Br lone pairs
LUMO+1.2C-Br (σ*)
HOMO-LUMO Gap10.7-

Computational methods can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution within a molecule and help identify electrophilic and nucleophilic sites. In these maps, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP would show negative potential around the two oxygen atoms of the dioxolane ring due to their lone pairs, identifying them as nucleophilic centers. A significant region of positive potential would be located on the carbon atom bonded to the bromine, making it the primary electrophilic site for nucleophilic substitution reactions. savemyexams.comchemguide.co.uk The hydrogen atoms would also exhibit a smaller degree of positive potential.

Transition State Modeling for Key Transformations

Transition state (TS) modeling is a computational technique used to study the energy barriers and mechanisms of chemical reactions. For this compound, a key transformation is the nucleophilic substitution of the bromide ion. science-revision.co.uklibretexts.orgchemguide.co.uk

In an SN2 reaction, for instance, the nucleophile attacks the carbon atom attached to the bromine from the side opposite to the leaving group. chemguide.co.uk Computational modeling can locate the transition state for this process, which is a high-energy, transient species where the nucleophile-carbon bond is partially formed and the carbon-bromine bond is partially broken. savemyexams.com The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a critical factor in determining the reaction rate. These calculations can also provide detailed geometric information about the transition state structure.

DFT and Ab Initio Calculations for Mechanistic Insights

Density Functional Theory (DFT) and ab initio methods are powerful quantum chemical techniques that provide deep insights into reaction mechanisms. dntb.gov.ua These calculations can be used to map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. sumitomo-chem.co.jp

For reactions involving this compound, such as its reaction with a nucleophile, DFT calculations can be used to:

Determine the reaction mechanism: By comparing the energy profiles of different possible pathways (e.g., SN1 vs. SN2), the most favorable mechanism can be identified.

Calculate thermodynamic and kinetic parameters: Properties such as reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea) can be computed to predict the spontaneity and rate of the reaction.

Investigate the role of solvents: By incorporating solvent models into the calculations, the effect of the reaction medium on the mechanism and energetics can be explored.

Commonly used DFT functionals for such studies include B3LYP, often paired with basis sets like 6-31G* or larger to achieve a good balance between accuracy and computational cost. nih.gov

ParameterCalculated Value (B3LYP/6-31G*)Interpretation
ΔE (Reaction Energy)-25 kcal/molExothermic Reaction
Ea (Activation Energy)+15 kcal/molModerate Reaction Barrier
TS C-Br Bond Length~2.4 ÅElongated bond, indicating breakage
TS C-Nu Bond Length~2.2 ÅPartial bond formation

Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Characterization and Isomeric Purity

No ¹H or ¹³C NMR data for 2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane (B6168187) could be located in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

No IR spectra for this compound are publicly available.

Chromatographic Techniques (GC, HPLC) for Purity and Reaction Monitoring

While vendors list the compound for sale, indicating that such methods are used for quality control, no specific gas chromatography (GC) or high-performance liquid chromatography (HPLC) methodologies or results for this compound are detailed in available literature.

Advanced Spectroscopic Techniques (e.g., 2D-NMR, X-ray Crystallography for derivatives)

There is no information available regarding the use of advanced spectroscopic techniques like 2D-NMR or X-ray crystallography for the structural analysis of this compound or its derivatives.

Future Research Directions and Potential Applications

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of ketals, including 2-(2-bromoethyl)-2-ethyl-1,3-dioxolane (B6168187), typically involves the reaction of a ketone (4-bromo-2-pentanone) with a diol (ethylene glycol) under acidic catalysis, with continuous removal of water. google.comresearchgate.net Future research will likely focus on aligning this process with the principles of green chemistry to reduce environmental impact. chemistryjournals.net

Key areas for investigation include:

Heterogeneous Catalysis: Replacing corrosive and difficult-to-remove homogeneous acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) with solid acid catalysts. nih.gov Materials such as zeolites, ion-exchange resins, or supported heteropolyacids like tungstosilicic acid on carbon could offer high efficiency, simplified product purification, and catalyst recyclability, thereby minimizing waste. nih.gov

Biocatalysis and Chemoenzymatic Strategies: Exploring enzymatic or whole-cell biocatalysts for either the ketalization step or the synthesis of precursors. Chemoenzymatic cascades, which combine biological and chemical transformations in one pot, could offer a highly efficient and stereoselective route to the target molecule and its derivatives under mild conditions. researchgate.net

Green Solvents: Moving away from conventional organic solvents towards more sustainable alternatives. Research could explore the use of bio-based solvents like cyclopentyl methyl ether (CPME) or even using dioxolane-based solvents, which can be derived from renewable resources like lactic acid. researchgate.netrsc.org Solvent-free reaction conditions, where the reactants themselves act as the solvent, also present a promising route for waste reduction. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Ketal Synthesis
MethodCatalyst TypeAdvantagesChallenges for Future Research
Traditional Acid CatalysisHomogeneous (e.g., H₂SO₄, TsOH)Well-established, effectiveCorrosive, difficult to separate, waste generation
Heterogeneous CatalysisSolid Acid (e.g., Zeolites, Resins)Reusable, easy separation, less corrosiveCatalyst deactivation, optimizing activity for specific substrates
BiocatalysisEnzymes, Whole CellsHigh selectivity, mild conditions, biodegradableEnzyme stability, substrate scope, cost
Solvent-Free SynthesisVariousEliminates solvent waste, high concentrationViscosity issues, heat transfer, substrate compatibility

Exploration of Novel Catalytic Transformations

The reactivity of this compound is dominated by its carbon-bromine bond. Future research can focus on leveraging this reactive handle through novel catalytic methods that go beyond simple nucleophilic substitution.

Promising research avenues include:

Transition Metal-Catalyzed Cross-Coupling: While the related compound 2-(2-bromoethyl)-1,3-dioxolane (B43116) is known to participate in various coupling reactions, guidechem.com a systematic exploration using the 2-ethyl substituted analogue is warranted. This could involve Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions to form new carbon-carbon and carbon-heteroatom bonds, providing access to a vast library of complex molecules.

Copper-Catalyzed Borylation: A robust protocol exists for the copper-catalyzed borylation of 2-(2-bromoethyl)-1,3-dioxolane to form a key organotrifluoroborate reagent. sigmaaldrich.com Applying this methodology to the 2-ethyl derivative could generate a novel and stable building block for subsequent cross-coupling reactions, enhancing its synthetic utility.

Precursor to Novel Ligands: The dioxolane moiety has been incorporated into phosphine (B1218219) ligands used in catalysis. acs.orgacs.org The bromoethyl group of the title compound could be used to anchor the dioxolane scaffold to a phosphine or other coordinating atom, creating a new class of ligands. The steric and electronic properties imparted by the 2-ethyl group could influence the catalytic activity and selectivity of the resulting metal complexes in reactions such as isomerization or hydrogenation.

Design of Derivatives with Enhanced Reactivity or Selectivity

The inherent structure of this compound allows for the systematic design of derivatives with tailored properties. The primary point of modification is the bromoethyl side chain, which is susceptible to nucleophilic substitution.

Future work could focus on:

Systematic Derivatization: Creating libraries of new compounds by reacting this compound with a diverse range of nucleophiles. This could include amines, thiols, azides, cyanides, and carbanions to introduce new functional groups and build molecular complexity. lookchem.comsigmaaldrich.com

Structure-Activity Relationship (SAR) Studies: The ethyl group at the C2 position provides a distinct steric and electronic environment compared to its methyl or hydrogen analogues. nih.gov By synthesizing a series of derivatives and evaluating their properties—for example, as potential pharmaceutical intermediates or material precursors—researchers could establish clear SARs. This understanding would guide the design of future derivatives with optimized performance for specific applications.

Modification of the Ketal Moiety: While the ethylene (B1197577) glycol-derived ketal is common, using other 1,2-diols (e.g., pinacol, chiral diols) in the synthesis would yield derivatives with different stabilities, steric profiles, and chiral properties.

Table 2: Potential Derivatives and Research Applications
Reactant NucleophileResulting Derivative Functional GroupPotential Research Application Area
Primary/Secondary Amine (R₂NH)Tertiary AminePharmaceutical scaffolds, ligand synthesis
Sodium Azide (NaN₃)Alkyl AzideClick chemistry, synthesis of triazoles and complex heterocycles
Thiol (RSH)ThioetherOrganic materials, self-assembled monolayers
Malonic Ester AnionSubstituted MalonateC-C bond formation, synthesis of carboxylic acid derivatives
Triphenylphosphine (B44618) (PPh₃)Phosphonium (B103445) SaltWittig reagents for converting the side chain into an alkene

Integration into Flow Chemistry Systems for Scalable Production

For industrial applications, scalable and safe production methods are paramount. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat transfer, improved safety by minimizing the volume of hazardous material at any given time, and potential for automation and process optimization.

Investigation of Stereoselective Syntheses Leveraging the Ethyl Substituent

The C2 carbon of the dioxolane ring, substituted with both an ethyl and a bromoethyl group, is a prochiral center. This structural feature presents a significant opportunity for research into asymmetric synthesis.

Key directions for exploration include:

Chiral Diols: Employing enantiomerically pure diols (e.g., (R,R)- or (S,S)-2,3-butanediol) in the ketalization reaction would result in the formation of diastereomeric products, which could potentially be separated.

Chiral Catalysts: The development of chiral catalysts, such as chiral Brønsted acids or organocatalysts, could enable the direct enantioselective synthesis of the dioxolane ring from the ketone. nih.gov This approach would be highly atom-economical and efficient.

Substrate-Controlled Stereoselectivity: The ethyl group, being sterically different from the bromoethyl group, could be used to direct the stereochemical outcome of subsequent reactions. For instance, in reactions involving chiral reagents or catalysts, the ethyl group could influence the facial selectivity of attack at a nearby reactive center, a principle that is foundational to asymmetric synthesis. bath.ac.uk Exploring these diastereoselective reactions could lead to valuable chiral building blocks for the synthesis of complex target molecules. mdpi.com

New Applications in the Synthesis of Advanced Organic Materials

The unique bifunctionality of this compound makes it an attractive candidate as a monomer or precursor for the synthesis of advanced organic materials.

Potential applications to be explored include:

Functional Polymers: The bromoethyl group can be converted into a polymerizable functional group, such as a vinyl, acrylate, or styrenyl moiety. Subsequent polymerization would yield polymers with pendant 2-ethyl-1,3-dioxolane (B3050401) units. These polymers could serve as precursors to functional materials; for example, acidic hydrolysis of the ketal groups would unmask ketone functionalities along the polymer backbone, which could be used for cross-linking or for grafting other molecules.

Polymer Electrolytes: Poly(1,3-dioxolane) and its substituted derivatives are being investigated as solid polymer electrolytes for safer lithium-ion batteries. acs.org Monomers derived from this compound could be incorporated into copolymers to tune the material's properties, such as ion conductivity and mechanical stability.

Ring-Opening Polymerization: While less common for 1,3-dioxolanes compared to other cyclic ethers, exploring conditions for the ring-opening polymerization of derivatives could lead to novel polyethers with unique structures and properties. elsevierpure.comgoogle.com The substituents at the C2 position would be expected to strongly influence the polymerizability and the characteristics of the resulting material.

Conclusion

Summary of Key Research Findings and Methodologies

A thorough investigation reveals no specific research findings or established methodologies for the synthesis or application of 2-(2-Bromoethyl)-2-ethyl-1,3-dioxolane (B6168187). The scientific literature and chemical databases currently lack any data on its properties, spectroscopic analysis, or utility in organic chemistry.

Broader Impact of this compound Research on Organic Synthesis

Due to the absence of any dedicated research on this specific compound, it has had no discernible impact on the broader field of organic synthesis. The potential utility of this compound as, for example, an ethyl vinyl ketone equivalent or a protecting group remains purely theoretical until it is synthesized and its reactivity is explored.

Unaddressed Research Questions and Promising Avenues for Future Inquiry

The complete lack of data on this compound presents several fundamental, unaddressed research questions. Future inquiries could focus on:

Development of a Synthetic Route: The primary and most crucial area for future research would be the development of an efficient and scalable synthesis for this compound. This would likely involve the ketalization of a suitable precursor, such as 1-bromo-4-pentanone, with ethylene (B1197577) glycol.

Characterization: Following a successful synthesis, a complete characterization of the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and determination of its physical properties would be essential.

Exploration of Reactivity and Applications: Subsequent research could investigate its reactivity, particularly in nucleophilic substitution reactions at the bromine-bearing carbon, and its stability under various conditions. This would help to determine its potential as a novel building block or protecting group in the synthesis of more complex organic molecules.

Until such foundational research is conducted, this compound remains a hypothetical structure within the vast landscape of organic chemistry.

Q & A

Q. What are the primary synthetic routes for preparing 2-(2-bromoethyl)-2-ethyl-1,3-dioxolane?

The compound is typically synthesized via nucleophilic substitution or acetal protection strategies. A common approach involves reacting 3-bromopropionaldehyde with ethylene glycol under acidic catalysis to form the dioxolane ring, followed by ethyl group introduction via alkylation or Grignard reactions. For example, Grignard reagents derived from 2-(2-bromoethyl)-1,3-dioxolane have been used to form ketone adducts in peptide synthesis, achieving near-quantitative yields . Characterization of intermediates via NMR (e.g., δ ~4.8–5.2 ppm for dioxolane protons) and mass spectrometry (m/z 195.05 for [M+H]⁺) is critical .

Q. How can researchers characterize the structural and purity profile of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Identify dioxolane protons (δ ~4.8–5.2 ppm) and bromoethyl/ethyl substituents.
  • Mass Spectrometry (MS) : Confirm molecular ion (C₆H₁₁BrO₂, m/z 195.05) and fragmentation patterns.
  • IR Spectroscopy : Detect acetal C-O-C stretches (~1120 cm⁻¹) and alkyl bromide C-Br (~560 cm⁻¹).
  • HPLC/GC : Assess purity (>97% as per CAS 18742-02-4 specifications) .

Q. What solvent systems are optimal for handling this compound in reactions?

Polar aprotic solvents (e.g., THF, DMF) are preferred due to the compound’s moderate solubility in non-polar media. Stability tests indicate storage at 2–8°C under inert atmosphere to prevent hydrolysis of the bromoethyl group .

Q. What safety precautions are necessary when working with this brominated dioxolane?

The compound is a skin/eye irritant (R36/37/38). Use fume hoods, nitrile gloves, and PPE. Neutralize waste with sodium bicarbonate before disposal. Safety data for analogous bromoethers (e.g., bis(2-bromoethyl) ether) highlight flammability risks (flash point >194°C) .

Q. How is this compound utilized as a building block in organic synthesis?

It serves as a precursor for ketone adducts in peptide synthesis (e.g., reacting with 2-thiopyridyl esters) and in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce ethyl-dioxolane motifs into complex molecules .

Advanced Research Questions

Q. How can experimental design optimize reaction conditions for this compound’s synthetic applications?

Employ factorial design to evaluate variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design (temperature: 25–60°C, catalyst: 0.1–1.0 eq, solvent: THF vs. DMF) can identify optimal conditions for Grignard reactivity. Statistical tools (ANOVA) resolve parameter interactions, reducing trial-and-error approaches .

Q. What computational methods aid in predicting reaction pathways involving this compound?

Quantum chemical calculations (e.g., DFT) model transition states for nucleophilic substitutions. ICReDD’s reaction path search methods integrate computed activation energies with experimental data to prioritize viable pathways. For instance, simulating the steric effects of the ethyl group on regioselectivity in cross-coupling reactions .

Q. How should researchers address contradictions in kinetic vs. thermodynamic product distributions?

  • Kinetic Control : Low-temperature reactions favor less stable intermediates (e.g., axial vs. equatorial bromoethyl conformers).
  • Thermodynamic Control : Prolonged heating shifts equilibria toward stable products.
    Validate hypotheses via in situ IR monitoring and Arrhenius plot analysis to distinguish mechanisms .

Q. What strategies resolve discrepancies in spectroscopic data for byproducts?

  • 2D NMR (COSY, HSQC) : Assign ambiguous signals from regioisomers.
  • High-Resolution MS : Differentiate isobaric byproducts (e.g., C₆H₁₁BrO₂ vs. C₅H₉BrO₃).
  • Computational Validation : Compare experimental IR/NMR with simulated spectra (Gaussian software) .

Q. How can membrane separation technologies improve purification post-synthesis?

Nanofiltration (MWCO 200–300 Da) or reverse osmosis removes unreacted alkyl bromides. Solvent-resistant membranes (e.g., polyimide) achieve >90% recovery of the dioxolane product from THF/water mixtures, reducing reliance on column chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.